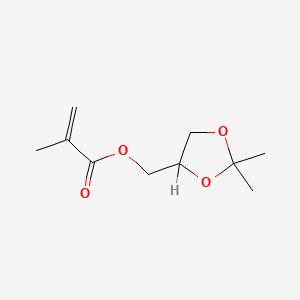

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate

Description

Properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(2)9(11)12-5-8-6-13-10(3,4)14-8/h8H,1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFPDGRVRGETED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30554-96-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30554-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40884285 | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-80-8 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylideneglyceryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLIDENEGLYCERYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C58H6JXO5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification of 2,2-Dimethyl-1,3-dioxolan-4-methanol with Methacrylic Anhydride

- Starting Materials: 2,2-Dimethyl-1,3-dioxolan-4-methanol (DMDOMeOH), methacrylic anhydride, triethylamine, phenothiazine (polymerization inhibitor), toluene.

- Reaction Conditions: The reaction mixture is stirred at room temperature initially, then methacrylic anhydride (90 mol% relative to DMDOMeOH) is added dropwise at room temperature. The reaction continues at 110°C for 10 hours.

- Workup: The reaction mixture is extracted with hexane, neutralized with aqueous sodium carbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure at 80°C.

- Purification: Vacuum distillation using a Vigoureux column yields the product.

- Yield: Approximately 64% based on the charged DMDOMeOH.

- Physical Properties: Boiling point 52-53°C at 0.45 mmHg.

- Phenothiazine is added (2% of DMDOMeOH) to inhibit premature polymerization.

- Triethylamine acts as an acid scavenger to neutralize methacrylic acid formed during the reaction.

- Sodium carbonate neutralization removes residual acid.

- The process avoids polymerization of the monomer during synthesis by maintaining oxygen presence and using inhibitors.

Reference: This method is detailed in a synthesis report from the Journal of Polymer Research (2019) and related patent literature.

Transesterification of Methyl Methacrylate with Glycerol Carbonate Using Metal Chelate Catalysts

- Starting Materials: Methyl methacrylate and glycerol carbonate.

- Catalyst: Metal 1,3-diketonate complexes, particularly zirconium acetylacetonate.

- Reaction Conditions: Mild temperatures of 50-80°C, preferably around 70°C.

- Mechanism: Transesterification reaction where methyl methacrylate reacts with glycerol carbonate in the presence of the catalyst to form (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate.

- Advantages: High purity and yield under mild conditions, avoiding harsh reaction environments.

- Catalyst Role: Zirconium acetylacetonate facilitates the transesterification efficiently without significant side reactions.

- The mild reaction temperature preserves the integrity of the ketal ring.

- The method is industrially favorable due to catalyst reusability and mild conditions.

- This transesterification avoids the use of strong acids or bases that could cause side reactions.

Reference: German patent DE10355830A1 provides detailed procedural information on this method.

Indirect Synthesis via Intermediate Hydrophobic Ester and Ketal Cyclization (Industrial Method)

- Step 1: Esterification

- Glycerol reacts with a carboxylic acid (e.g., stearic acid) under acid catalysis (p-toluenesulfonic acid, sulfuric acid, or cationic resin) at 90–150°C for 0.5–4 hours.

- The product is a hydrophobic intermediate: carboxylic acid glycerol monopropyl ester.

- Dehydrating agents such as toluene or cyclohexane may be added to facilitate water removal.

- Step 2: Ketal Cyclization

- The intermediate ester reacts with acetone under acid catalysis at 20–50°C for 0.5–3 hours.

- This forms a hydrophobic cyclization intermediate.

- Step 3: Hydrolysis

- The cyclization intermediate undergoes hydrolysis to yield 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, a precursor to the methacrylate monomer.

- The method emphasizes green and environmentally friendly processes.

- Efficient removal of water formed during ketalization is critical due to solubility challenges.

- The use of acid catalysts and dehydrating agents improves conversion and yield.

- This method is mainly for preparing the ketal alcohol intermediate, which can be further esterified to the methacrylate.

Reference: Chinese patent CN109761949B describes this industrial preparation method in detail.

Reference: US patent US6610895B2 discusses this process in the context of polymer preparation.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The direct esterification method with methacrylic anhydride is widely used for laboratory-scale synthesis with moderate yield and straightforward purification.

- The transesterification with methyl methacrylate and glycerol carbonate catalyzed by zirconium acetylacetonate offers a mild, industrially scalable route with high purity and yield.

- The indirect industrial method involving esterification of glycerol with carboxylic acid followed by ketal cyclization and hydrolysis is notable for its green chemistry approach and industrial applicability, especially for producing the ketal intermediate.

- The immobilized acid resin method is more relevant for polymer preparation from the monomer rather than monomer synthesis itself.

Each method has specific advantages depending on scale, purity requirements, and environmental considerations. For industrial production, the transesterification catalyzed by metal chelates and the indirect green synthesis routes are particularly promising.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers and copolymers, which are useful in coatings, adhesives, and other applications.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methacrylate group is replaced by other nucleophiles.

Common Reagents and Conditions

Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Solvents: Dichloromethane, toluene.

Conditions: Reflux, ambient temperature, inert atmosphere.

Major Products Formed

Polymers: Used in coatings and adhesives.

Hydrolysis Products: Methacrylic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

Scientific Research Applications

Polymer Chemistry Applications

DMMMA is primarily utilized in the synthesis of various polymers due to its ability to undergo free radical polymerization. Its applications include:

- Block Copolymers : DMMMA has been successfully incorporated into block copolymers, demonstrating narrow molecular weight distribution and versatility in material properties. These copolymers are valuable in applications requiring specific mechanical and thermal characteristics .

- Star-Branched Polymers : The compound serves as an arm segment in the synthesis of star-branched polymers, which exhibit enhanced properties compared to linear counterparts. These polymers are useful in coatings and adhesives .

- Polymer Brushes : Research indicates that DMMMA can be utilized to create hydrophilic polymer brushes through surface-initiated polymerization techniques. This application is significant for modifying surface properties to enhance wettability and reduce friction in various environments .

Development of Bio-Based Solvents

A notable case study highlights the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a bio-based solvent alternative. This study emphasizes the importance of sustainability and toxicity reduction in solvent development. The methodology involves a combination of computational modeling and experimental testing to evaluate the solvent's performance and safety .

Frictional Properties of Polymer Brushes

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. This property is exploited in the development of high-performance materials. The methacrylate group undergoes free radical polymerization, leading to the formation of polymers with desirable mechanical and chemical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of SMA, highlighting differences in substituents and functional groups:

Reactivity and Polymerization Behavior

- Copolymerization Reactivity: SMA copolymerizes efficiently with styrene and other vinyl monomers. For example, in copolymerizations with styrene (Table V, ), SMA exhibits a reactivity ratio (r₁) of 0.78, favoring alternating copolymer structures. In contrast, the oxo-substituted analogue (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate shows higher reactivity (r₁ = 1.2) due to the electron-withdrawing oxo group, leading to blockier copolymers .

Thermal Properties :

SMA-based polymers exhibit glass transition temperatures (Tg) between 60–80°C, influenced by the dioxolane ring’s rigidity . Comparatively, acrylate derivatives like (2-ethyl-2-methyl-dioxolane)methyl acrylate yield polymers with lower Tg (40–50°C) due to reduced steric constraints .

Functional and Application Differences

Stimuli-Responsive Degradation :

SMA’s dioxolane ring undergoes acid-catalyzed hydrolysis, making it suitable for drug delivery systems targeting acidic environments (e.g., cancer tissues) . Open-chain analogues like 2,3-dihydroxypropyl methacrylate lack this property .- Thermotropic Behavior: Long-chain solketal esters (e.g., (2,2-dimethyl-dioxolane)methyl palmitate) exhibit liquid-crystalline mesophases between 30–55°C due to their amphiphilic structure .

Commercial Availability

| Compound | Purity | Suppliers (Examples) | Price Range (1g) |

|---|---|---|---|

| SMA | 98% | TCI Chemicals, Chemlyte | $105–$200 |

| (2-Oxo-dioxolane)methyl methacrylate | 95% | VWR, Thermo Fisher | $150–$300 |

| 2,3-Dihydroxypropyl methacrylate | 99% | Sigma-Aldrich | $80–$150 |

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (often abbreviated as DMM) is a compound of significant interest in biomedical research due to its versatile applications in drug delivery systems and polymer science. This article reviews the biological activity of DMM, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

DMM has a molecular formula of and a molecular weight of approximately 200.23 g/mol. Its density is reported at 1.028 g/cm³ with a boiling point of 274.5°C at 760 mmHg .

Synthesis and Derivatives

DMM can be synthesized through various methods, including the polymerization of methacrylate monomers. Notably, it has been utilized in the creation of copolymers for targeted drug delivery applications. For instance, random copolymers of DMM and 2,3-dihydroxypropyl methacrylate have shown promising results in biofilm studies, indicating their potential in antifungal drug delivery systems .

Antinociceptive and Anti-inflammatory Effects

A significant study investigated the effects of Se-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC), a derivative of DMM, on inflammation and pain responses in a mouse model of rheumatoid arthritis. The study found that Se-DMC significantly reduced paw edema and nociception compared to controls. It also improved neurobehavioral deficits associated with inflammation by modulating inflammatory markers such as TNF-α and NF-κB .

Table 1: Summary of Se-DMC Effects on Inflammatory Markers

| Parameter | Control Group | Se-DMC Group |

|---|---|---|

| Paw Edema (mm) | 5.0 ± 0.5 | 2.0 ± 0.3 |

| TNF-α mRNA Expression (fold) | 2.5 | 1.0 |

| NF-κB Activity (relative units) | 3.0 | 1.5 |

Targeting Drug Delivery Systems

Recent research has demonstrated the use of DMM-based single-chain nanoparticles (SCNPs) for targeting the ookinete stage of Plasmodium falciparum, the malaria parasite. These nanoparticles were functionalized to enhance their anionic surface charge, improving their targeting efficiency . The incorporation of anti-malarial agents into these SCNPs showed increased efficacy in inhibiting parasite growth.

Biofilm Formation and Antifungal Activity

In a study examining the antifungal properties of DMM copolymers, researchers utilized high-throughput nano-biofilm microarrays to evaluate the response of biofilms to antifungal agents like amphotericin B. The results indicated that biofilms formed with DMM copolymers displayed a consistent response across different experimental conditions, suggesting their potential utility in antifungal therapies .

Development as a Bio-based Solvent

DMM has also been investigated as a bio-based solvent alternative due to its favorable environmental profile compared to traditional solvents. A case study highlighted the challenges in developing bio-based solvents while ensuring they meet functional performance criteria and toxicity standards .

Q & A

Q. What are the optimal synthetic routes for (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate?

The monomer is typically synthesized via esterification of solketal (isopropylidene glycerol) with methacryloyl chloride in dichloromethane, using triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction conditions involve cooling on an ice bath to control exothermicity . Alternative methods include solution polymerization in toluene at 50°C with benzoyl peroxide as an initiator, yielding polymers with inherent viscosities of ~0.45 in dimethylformamide .

Q. How is the purity and molecular weight of polymers derived from this monomer characterized?

Inherent viscosity measurements in solvents like dimethylformamide (DMF) are standard for assessing polymer molecular weight . Nuclear magnetic resonance (NMR) spectroscopy, particularly H NMR, is used to confirm monomer incorporation and copolymer composition. For example, the methacrylate proton signal at δ 5.5–6.1 ppm confirms successful polymerization .

Q. What safety protocols are recommended for handling this monomer in laboratory settings?

While specific toxicity data for this compound are limited, analogous methacrylates (e.g., methyl methacrylate) require precautions against inhalation, skin contact, and ocular exposure. Use fume hoods, nitrile gloves, and safety goggles. Polymerization reactions should be conducted under inert atmospheres to prevent uncontrolled exothermic reactions .

Advanced Research Questions

Q. How do reactivity ratios influence copolymerization with hydrophilic monomers like 2,3-dihydroxypropyl methacrylate?

Reactivity ratios (, ) for copolymerization are determined using the Alfrey-Price equation, which relates monomer feed ratios to conversion rates. For instance, copolymerizing with 2,3-dihydroxypropyl methacrylate requires careful monitoring of radical stability and steric effects, as the dioxolane group in this compound may reduce reactivity compared to less hindered monomers .

Q. What role does hydrolysis of the dioxolane ring play in post-polymerization modifications?

Acid-catalyzed hydrolysis of the dioxolane ring converts the hydrophobic side chain into a hydrophilic diol, enabling morphology changes in block copolymer thin films. This is critical for applications like drug delivery, where pH-responsive behavior is desirable. Hydrolysis kinetics can be tracked via FTIR or H NMR to monitor carbonyl peak shifts .

Q. How can computational methods predict copolymer phase behavior and interaction parameters (χ\chiχ)?

Density functional theory (DFT) calculations and Flory-Huggins models are used to estimate values for poly(solketal methacrylate)-block-polystyrene systems. These models account for solubility parameters and steric contributions from the dioxolane group, aiding in the design of nanostructured materials .

Q. What strategies improve the resolution of block copolymer lithography using this monomer?

Incorporating this compound into block copolymers enhances etch selectivity due to its oxygen-rich structure. Directed self-assembly (DSA) on chemically patterned substrates achieves sub-10-nm feature sizes. Post-polymerization hydrolysis of the dioxolane ring further tunes surface energy for improved alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.